molecular formula C7H8N2O2S B6054653 1-allyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione

1-allyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione

Cat. No. B6054653
M. Wt: 184.22 g/mol
InChI Key: TZQUCJIOQVUZIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Allyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is a heterocyclic compound that has gained attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and industry. This compound is also known as allopurinol, which is a xanthine oxidase inhibitor used to treat gout and hyperuricemia.

Scientific Research Applications

1-Allyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has been extensively studied for its potential applications in various fields. In medicine, it is used as a xanthine oxidase inhibitor to treat gout and hyperuricemia. It has also been investigated for its potential anti-cancer properties, as it can inhibit the growth of certain cancer cells. In agriculture, it has been used as a plant growth regulator and as a fungicide. In industry, it has been used as a corrosion inhibitor and in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of 1-allyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione involves the inhibition of xanthine oxidase, which is an enzyme involved in the production of uric acid. By inhibiting this enzyme, the production of uric acid is reduced, which can help to treat gout and hyperuricemia. It is also thought that the compound may inhibit the growth of cancer cells by interfering with their DNA synthesis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-allyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione have been extensively studied. In addition to its xanthine oxidase inhibitory activity, it has been shown to have antioxidant properties, which can help to protect cells from damage caused by free radicals. It has also been shown to have anti-inflammatory properties, which can help to reduce inflammation in the body. Additionally, it has been shown to have neuroprotective effects, which can help to protect the brain from damage caused by various factors.

Advantages and Limitations for Lab Experiments

1-Allyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has several advantages for lab experiments. It is a relatively stable compound that is easy to synthesize, which makes it a good candidate for studies. It also has well-established mechanisms of action and has been extensively studied, which makes it a good reference compound for comparison studies. However, one limitation of using this compound in lab experiments is its potential toxicity. It has been shown to have toxic effects on certain cells and tissues, which can limit its use in certain studies.

Future Directions

There are several future directions for the study of 1-allyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione. One area of interest is the development of new derivatives of the compound with improved properties, such as increased potency or reduced toxicity. Another area of interest is the investigation of the compound's potential applications in the treatment of other diseases, such as cancer or neurodegenerative disorders. Additionally, further studies are needed to fully understand the biochemical and physiological effects of the compound and its mechanisms of action.

Synthesis Methods

The synthesis of 1-allyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione involves the reaction of 2,6-dichloropurine with thiourea in the presence of sodium hydroxide. The resulting product is then treated with allyl bromide to obtain the final compound. The yield of the synthesis process is typically around 50-60%.

properties

IUPAC Name

1-prop-2-enyl-2-sulfanylidene-1,3-diazinane-4,6-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2S/c1-2-3-9-6(11)4-5(10)8-7(9)12/h2H,1,3-4H2,(H,8,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZQUCJIOQVUZIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=O)CC(=O)NC1=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.